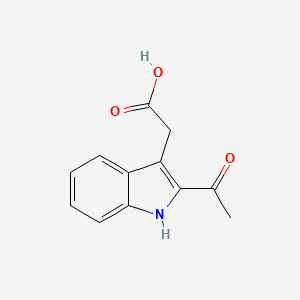
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but its structure is intriguing. Let’s break it down:
Chemical Formula: CHBrNOS
IUPAC Name: this compound
This compound belongs to the thiazolidinone family and features a benzimidazole ring fused with a thiazolidinone moiety. Its unique structure suggests potential biological activity.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound, but one common method involves the condensation of 2-aminobenzimidazole with a thiazolidine-2,4-dione derivative. The reaction proceeds under mild conditions, resulting in the formation of the target compound.
Industrial Production:: While not widely produced industrially, research laboratories synthesize it for further investigation.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative, while reduction may produce an alcohol. Substitution reactions may lead to various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.
Antimicrobial Activity: Investigations focus on its antibacterial and antifungal effects.
Enzyme Inhibition: It may inhibit specific enzymes relevant to disease processes.
Mecanismo De Acción
The exact mechanism remains elusive, but studies suggest interactions with cellular receptors, enzymes, or DNA. Further research is needed to unravel its precise mode of action.
Comparación Con Compuestos Similares
While structurally unique, it shares features with other thiazolidinones. Notable analogs include thiazolidinediones used in diabetes treatment and benzimidazole-based drugs.
Propiedades
Fórmula molecular |
C17H10BrN3OS2 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
5-(benzimidazol-2-ylidenemethyl)-3-(3-bromophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10BrN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H |
Clave InChI |
FAMWFBADESPRTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Br)O)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126371.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine](/img/structure/B12126372.png)





![13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12126414.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126415.png)

![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)
![2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B12126450.png)


